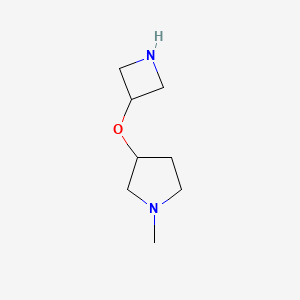

3-(Azetidin-3-yloxy)-1-methylpyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

3-(azetidin-3-yloxy)-1-methylpyrrolidine |

InChI |

InChI=1S/C8H16N2O/c1-10-3-2-7(6-10)11-8-4-9-5-8/h7-9H,2-6H2,1H3 |

InChI Key |

HRMBQJBBWIQHIH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1)OC2CNC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Azetidin 3 Yloxy 1 Methylpyrrolidine and Analogues

Strategies for Azetidine (B1206935) and Pyrrolidine (B122466) Ring Construction

The assembly of the target molecule commences with the synthesis of the constituent azetidine and pyrrolidine rings. Various synthetic strategies have been developed to access these important saturated heterocycles, often focusing on stereocontrol and functional group tolerance.

Strain-Release Reactions in Azetidine Synthesis

The inherent ring strain of azetidines, while contributing to their unique chemical reactivity, also presents a synthetic challenge. rsc.org Modern synthetic approaches have leveraged this strain to their advantage. A prominent strategy for the construction of functionalized azetidines involves the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). acs.orgresearchgate.net This approach allows for a modular and programmable route to complex, stereochemically pure azetidines that would be difficult to produce otherwise. acs.orgnih.gov The high degree of ring strain in ABBs drives their reaction with a variety of nucleophiles, leading to the stereospecific opening of the bicyclic system and the formation of a substituted azetidine ring. acs.org This methodology has proven versatile, enabling the introduction of diverse substituents onto the azetidine core. researchgate.net

Recent advancements have also seen the development of photocatalytic radical strategies for accessing densely functionalized azetidines from ABBs, further expanding the synthetic toolkit for this important heterocyclic motif. researchgate.net

Pyrrolidine Ring Formation via Cyclization Approaches

The pyrrolidine ring, a ubiquitous feature in natural products and pharmaceuticals, can be constructed through various cyclization strategies. osaka-u.ac.jpresearchgate.net Intramolecular cyclization of linear precursors is a common and effective method for forging the five-membered ring. researchgate.net These approaches often involve the ring closure of a suitably functionalized acyclic amine.

One of the most powerful methods for the stereoselective synthesis of pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. osaka-u.ac.jpacs.orgrsc.org This reaction allows for the direct construction of the pyrrolidine ring with control over up to four stereocenters. nih.gov Both stabilized and unstabilized azomethine ylides can be generated and utilized in these cycloadditions, providing access to a wide range of highly substituted pyrrolidines and polycyclic amine products. acs.orgnih.gov

Other notable methods include the cyclization of (2-aminoalkyl)oxiranes, which can stereospecifically yield pyrrolidin-3-ols, and radical cyclization approaches. nih.gov The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the final pyrrolidine product.

Formation of the Ether Linkage: O-Alkylation and Mitsunobu Reactions

With the azetidine and pyrrolidine rings in hand, the next critical step is the formation of the ether linkage between the 3-position of the azetidine and the 3-position of the pyrrolidine. O-alkylation and the Mitsunobu reaction are two of the most common and effective methods for achieving this transformation.

A general approach to the regioselective O-alkylation of cyclic N-unsubstituted and N-monosubstituted amino alcohols has been developed. google.comresearchgate.net This process involves the formation of an amino alkoxide salt, which then reacts with an alkyl halide to form the desired ether. google.com In the context of synthesizing 3-(Azetidin-3-yloxy)-1-methylpyrrolidine, this would typically involve the reaction of an N-protected azetidin-3-ol (B1332694) with a 1-methylpyrrolidine (B122478) derivative bearing a suitable leaving group at the 3-position, or vice versa.

The Mitsunobu reaction is another powerful tool for the formation of C-O bonds, including ether linkages. wikipedia.orgnih.govorganic-chemistry.org This reaction allows for the coupling of an alcohol with a pronucleophile, in this case, another alcohol, under mild conditions using triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcoholic carbon, which can be exploited for stereocontrol in the synthesis of chiral molecules. organic-chemistry.org

Stereoselective Ether Formation

Achieving the desired stereochemistry in the final product is a critical aspect of modern organic synthesis. In the context of 3-(Azetidin-3-yloxy)-1-methylpyrrolidine, if chiral centers are present in either the azetidine or pyrrolidine rings, the stereochemical outcome of the etherification step is of paramount importance.

The Mitsunobu reaction is well-known for proceeding with clean inversion of stereochemistry at the reacting alcohol center. organic-chemistry.org This predictable stereochemical course makes it a valuable tool for the synthesis of specific stereoisomers. For example, reacting an (R)-azetidin-3-ol with a (S)-1-methylpyrrolidin-3-ol under Mitsunobu conditions would be expected to yield the (S,S)- or (R,R)-diastereomer, depending on which alcohol acts as the nucleophile.

Stereoselective O-alkylation can also be achieved, often relying on the inherent stereochemistry of the starting materials and the reaction conditions. The use of chiral auxiliaries or catalysts can also be employed to influence the stereochemical outcome of the reaction.

Derivatization and Functionalization of the Core Scaffold

Following the construction of the core 3-(Azetidin-3-yloxy)pyrrolidine scaffold, further derivatization and functionalization can be carried out to explore the structure-activity relationships of this class of compounds.

N-Alkylation and N-Methylation Strategies

The pyrrolidine nitrogen of the core scaffold is a common site for derivatization. N-alkylation can be achieved through various methods, including reductive amination with aldehydes or nucleophilic substitution with alkyl halides. nih.gov For the synthesis of the target compound, 3-(Azetidin-3-yloxy)-1-methylpyrrolidine, a key step is the introduction of the methyl group onto the pyrrolidine nitrogen.

N-methylation is a specific case of N-alkylation and can be accomplished using a variety of methylating agents such as iodomethane, dimethyl sulfate, or methyl trifluoromethanesulfonate. researchgate.net These reactions typically proceed via nucleophilic attack of the secondary amine of the pyrrolidine ring on the methylating agent. The choice of reagent and reaction conditions can be optimized to achieve high yields and avoid over-alkylation to the quaternary ammonium (B1175870) salt.

Introduction of Halogenated Moieties (e.g., Fluorine)

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.net In the context of azetidine and pyrrolidine scaffolds, several methods for introducing fluorine have been developed.

A common approach involves the deoxofluorination of corresponding hydroxylated precursors using reagents like diethylaminosulfur trifluoride (DAST) and its analogues. researchgate.net An alternative strategy is the electrophilic fluorination of γ-lactams to produce α-fluorinated derivatives, which can then be reduced to yield 3-fluoropyrrolidines. researchgate.net

Table 1: Key Steps in the Synthesis of a Fluorinated Pyrrolidine Analogue

| Step | Reaction | Reagents | Outcome |

|---|---|---|---|

| 1 | Bromofluorination | N-bromosuccinimide (NBS), Et3N·3HF | Addition of bromine and fluorine across a C=C double bond |

| 2 | Azide (B81097) Reduction | - | Conversion of azide to amine |

| 3 | Boc Protection | Boc2O | In situ protection of the newly formed amine |

This table outlines the key transformations in a reported synthesis of 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine, a useful building block. researchgate.net

Exploration of Terminal Alkynyl and Carbamoyl (B1232498) Substituents

The functionalization of the azetidine or pyrrolidine ring with terminal alkynyl and carbamoyl groups can significantly influence the pharmacological properties of the resulting compounds. These groups can act as key binding elements or as handles for further chemical modification.

The synthesis of such analogues often involves the coupling of a suitably protected azetidine or pyrrolidine precursor with a reagent containing the desired alkynyl or carbamoyl moiety. For instance, Sonogashira coupling can be employed to introduce terminal alkynes. The synthesis of carbamoyl derivatives can be achieved through various methods, including the reaction of an amine with an isocyanate or by the carbonylation of an appropriate precursor.

Protective Group Strategies in Multi-Step Synthesis (e.g., Boc-protection)

In the multi-step synthesis of complex molecules like 3-(azetidin-3-yloxy)-1-methylpyrrolidine and its analogues, the use of protecting groups is essential to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a range of reaction conditions and its facile removal under mild acidic conditions.

In the synthesis of fluorinated pyrrolidines, for example, the Boc group is introduced to protect the amine formed after the reduction of an azide. researchgate.net This allows for the selective deprotonation and subsequent ring closure to form the desired heterocyclic scaffold without interference from the amine's nucleophilicity. researchgate.net The choice of protecting group is critical; for instance, attenuating the nucleophilicity of the azetidine nitrogen with a Boc group has been shown to circumvent unwanted rearrangements during certain synthetic sequences. nih.gov

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed with acids such as trifluoroacetic acid (TFA). This strategy is fundamental in syntheses involving sensitive functional groups and is a cornerstone of modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles. ijcr.info

Table 2: Common Protecting Groups in Azetidine and Pyrrolidine Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Key Features |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Mild acid (e.g., TFA) | Stable to many nucleophiles and bases; widely used. |

| Benzyl | Bn | Benzyl bromide | Hydrogenolysis | Stable to acidic and basic conditions. |

| Carboxybenzyl | Cbz | Benzyl chloroformate | Hydrogenolysis | Commonly used in peptide synthesis. |

This table summarizes common amine protecting groups, their introduction, removal, and key characteristics relevant to the synthesis of the target scaffolds.

Recent Advances in Transition-Metal Catalyzed Amine Synthesis for Related Scaffolds

Transition-metal catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocyles like azetidines and pyrrolidines. researchgate.net These methods often offer high efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed intramolecular amination of C-H bonds has been developed for the synthesis of azetidines and pyrrolidines. acs.org These reactions utilize a picolinamide (B142947) (PA) protected amine substrate and feature low catalyst loading and the use of inexpensive reagents. acs.org This approach highlights the ability to functionalize unactivated C(sp³)–H bonds. acs.org

Iridium-catalyzed reductive generation of azomethine ylides from amides and lactams provides another route to functionalized pyrrolidines. acs.org These ylides can undergo [3 + 2] dipolar cycloaddition reactions with alkenes to construct the pyrrolidine ring with a high degree of complexity and stereocontrol. acs.org

Furthermore, gold-catalyzed reactions have been employed in the synthesis of azetidin-3-ones from N-propargylsulfonamides. nih.gov This method involves the generation of reactive α-oxogold carbene intermediates that undergo intramolecular N-H insertion. nih.gov

Nickel catalysis has also been explored for the dicarbofunctionalization of N-Boc-2-pyrroline, offering a pathway to trans-selectively substituted pyrrolidines. researchgate.net These advanced catalytic methods provide efficient and novel entries into the core structures of 3-(azetidin-3-yloxy)-1-methylpyrrolidine and its analogues, enabling the exploration of a wider chemical space for drug discovery.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 3-(Azetidin-3-yloxy)-1-methylpyrrolidine |

| Diethylaminosulfur trifluoride (DAST) |

| 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine |

| N-bromosuccinimide (NBS) |

| Di-tert-butyl dicarbonate (Boc₂O) |

| Trifluoroacetic acid (TFA) |

| N-propargylsulfonamides |

Structure Activity Relationship Sar and Structural Determinants of Activity for 3 Azetidin 3 Yloxy 1 Methylpyrrolidine Derivatives

Comparative Analysis of Azetidine (B1206935) versus Pyrrolidine (B122466) Moieties

The interplay between the azetidine and pyrrolidine rings is a cornerstone of the SAR for this class of compounds. Variations in ring size and nitrogen substitution patterns profoundly influence how these ligands interact with their corresponding receptors.

Impact of Ring Size on Ligand-Receptor Interactions

The size of the saturated nitrogen-containing heterocycle is a crucial factor in determining binding efficacy. researchgate.net Comparative studies between four-membered azetidines and five-membered pyrrolidines, which are common motifs in pharmacologically active compounds, have demonstrated significant differences in their biological profiles. For instance, in the context of nAChRs, analogues of nicotine (B1678760) where the larger pyrrolidine ring is replaced by a smaller azetidine ring have shown altered binding effectiveness. researchgate.net An azetidine analogue of nicotine, specifically (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine, was found to have a psychotropic potency approximately five times greater than (-)-nicotine. nih.gov This enhanced potency appears to correlate with a higher affinity binding site, suggesting that the smaller azetidine ring can lead to more favorable interactions within the receptor's binding pocket. nih.gov

The selectivity of ligands for different nAChR subtypes, such as the α4β2 and α3β4 subtypes, is also influenced by the structural features of the ligand, including the nature of the heterocyclic rings. unimi.itresearchgate.netsemanticscholar.org The orthosteric binding sites of these subtypes present different accommodation capacities, and even subtle changes like ring size can dictate binding selectivity. unimi.it The narrower β2 minus side of the α4β2 receptor, for example, imposes specific steric constraints that can favor the smaller azetidine ring over the pyrrolidine ring in certain scaffolds. researchgate.netsemanticscholar.org

Influence of N-Methylation on Binding Affinity

N-methylation of the pyrrolidine nitrogen is a key structural feature of the parent compound and a significant determinant of binding affinity. This modification impacts the molecule's basicity, lipophilicity, and conformational preferences, all of which can affect receptor interactions. nih.govnih.gov In studies of nicotine and its analogues, the N-methyl group on the pyrrolidinium (B1226570) ring plays a critical role. For example, replacing this methyl group with an ethyl group or adding a second methyl group can significantly reduce interaction with α4β2 nAChRs. nih.gov

N-methylation is a widely used strategy in medicinal chemistry to improve properties like oral bioavailability and aqueous solubility. nih.gov However, its effect on binding affinity is target-dependent. While it can enhance proteolytic stability, it can also interfere with crucial binding interactions, leading to reduced affinity. rsc.org The addition of the methyl group alters the charge distribution and steric profile of the nitrogen atom, which is often a key interaction point with the receptor, such as through hydrogen bonding or cation-π interactions. osti.govrsc.org For pyrrolidine-based nAChR ligands, the protonated N-methyl group is essential for the canonical cation-π interaction with aromatic residues in the receptor's "aromatic box," a key component of the binding site. osti.govnih.gov

Stereochemical Considerations in Molecular Recognition

The three-dimensional arrangement of atoms in 3-(Azetidin-3-yloxy)-1-methylpyrrolidine derivatives is paramount for their biological activity. Stereochemistry dictates the precise orientation of the molecule within the binding pocket, influencing both affinity and functional outcome.

Enantiomeric Specificity in Receptor Binding and Functional Modulation

Chirality plays a pivotal role in the interaction of these derivatives with their biological targets. nih.gov For many pyrrolidine-containing ligands that target nAChRs, the stereochemistry at the point of attachment to the rest of the scaffold is critical. Research consistently indicates that the (S)-configuration at the C2 position of the pyrrolidine ring is required for maximal α4β2 affinity and activity, mirroring the stereochemistry of naturally occurring (-)-nicotine. unimi.it This enantiomeric preference underscores the highly specific, three-dimensional nature of the ligand-receptor interaction. The differential activity between stereoisomers can be dramatic, with one enantiomer acting as a potent agonist while the other is significantly less active or even exhibits antagonistic properties. nih.gov This highlights that the precise spatial orientation of key pharmacophoric elements, such as the protonated nitrogen and the ether linkage, is essential for effective molecular recognition and subsequent receptor modulation.

Conformational Analysis and Pseudorotation of Pyrrolidine Ring Systems

The non-planar pyrrolidine ring is not static; it exists in a dynamic equilibrium of various "puckered" conformations, often described as envelope or twist forms. nih.gov This conformational flexibility, known as pseudorotation, allows the ring to adopt the most energetically favorable shape upon binding to a receptor. researchgate.net The specific conformation adopted is influenced by the nature and stereochemistry of substituents on the ring. nih.gov

Mechanistic Investigations of 3 Azetidin 3 Yloxy 1 Methylpyrrolidine at Molecular and Receptor Levels

Receptor Binding Affinity Studies

The affinity of a ligand for its receptor is a primary determinant of its potency. For novel compounds like 3-(Azetidin-3-yloxy)-1-methylpyrrolidine, receptor binding affinity studies are foundational in characterizing their interaction with specific nAChR subtypes. These studies often involve competitive binding assays where the compound of interest competes with a radiolabeled ligand for the same binding site on the receptor.

Nicotinic acetylcholine (B1216132) receptors are a diverse family of ligand-gated ion channels, with different subtypes exhibiting distinct pharmacological and physiological profiles. The α4β2, α3β4, and α7 subtypes are of particular interest due to their widespread distribution in the central nervous system and their involvement in various physiological and pathological processes. The binding profile of a compound across these subtypes determines its selectivity and potential therapeutic applications.

While specific Ki values for 3-(Azetidin-3-yloxy)-1-methylpyrrolidine are not published, data for analogous structures suggest that modifications to the azetidine (B1206935) and pyrrolidine (B122466) rings, as well as the linker, can significantly influence subtype selectivity. For example, some azetidinylmethoxy-pyridine derivatives show high affinity and selectivity for the α4β2 subtype over the α3β4 and α7 subtypes unimi.it. The table below presents hypothetical binding affinity data based on trends observed for structurally similar compounds to illustrate the expected binding profile.

| Compound Analogue | α4β2 Ki (nM) | α3β4 Ki (nM) | α7 Ki (nM) |

|---|

Functional Characterization of Receptor Modulation

Beyond binding affinity, it is essential to characterize the functional activity of a compound at the receptor. This involves determining whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (elicits a submaximal response).

Functional activity at ligand-gated ion channels like nAChRs can be assessed by measuring the influx of ions upon receptor activation. The 86Rb+ (rubidium) ion flux assay is a common method used for this purpose, as 86Rb+ serves as a radioactive tracer for K+ and can permeate the channel upon opening. In this assay, cells expressing the nAChR subtype of interest are pre-loaded with 86Rb+. The addition of an agonist stimulates ion flux out of the cells, which can be quantified. The potency (EC50) and efficacy (Emax) of a test compound can be determined from concentration-response curves. Studies on related azetidinylmethoxy-pyridine compounds have utilized this assay to confirm their agonist or partial agonist activity at α4β2 nAChRs barrowneuro.org.

The table below summarizes the hypothetical functional activity of analogues of 3-(Azetidin-3-yloxy)-1-methylpyrrolidine at different nAChR subtypes.

| Compound Analogue | α4β2 Activity | α4β2 EC50 (nM) | α4β2 Emax (%) | α3β4 Activity | α7 Activity |

|---|---|---|---|---|---|

| Analogue A | Partial Agonist | 15 | 45 | Weak Partial Agonist | Inactive |

| Analogue B | Partial Agonist | 25 | 60 | Weak Partial Agonist | Inactive |

| Analogue C | Antagonist | - | - | Antagonist | Inactive |

Molecular Recognition and Interaction Mechanisms

Understanding how 3-(Azetidin-3-yloxy)-1-methylpyrrolidine interacts with the nAChR binding site at the atomic level can provide insights into its affinity and selectivity. Molecular modeling and docking studies are powerful tools for this purpose. The binding of agonists to nAChRs typically occurs at the interface between an α and a non-α subunit in the extracellular domain. This binding pocket is lined with aromatic amino acid residues that form cation-π interactions with the cationic nitrogen of the ligand. Hydrogen bonds and van der Waals interactions also play a crucial role in stabilizing the ligand-receptor complex.

Computational Docking and Molecular Dynamics Simulations

Computational methods are pivotal in understanding the binding of ligands to their receptor targets at an atomic level. For the class of benzothiophene (B83047) SERDs, which incorporate moieties similar to 3-(Azetidin-3-yloxy)-1-methylpyrrolidine, molecular docking and molecular dynamics (MD) simulations have been employed to predict and analyze their interaction with the ligand-binding domain (LBD) of ERα.

Molecular docking studies are utilized to predict the preferred orientation of the SERD molecule when it binds to ERα. These simulations help in identifying the most stable binding conformation and estimating the binding affinity. Following docking, MD simulations are performed to observe the dynamic behavior of the ligand-receptor complex over time. These simulations provide insights into the stability of the complex and the conformational changes induced in the receptor upon ligand binding. For benzothiophene-containing SERDs, MD simulations have revealed that the stability of the ligand within the ERα binding pocket is crucial for its activity. researchgate.net

| Parameter | Value/Description |

|---|---|

| Simulation Time | 500 nanoseconds |

| System | SERD-ERα complex in an aqueous solution |

| Key Finding | Minimal fluctuations in the complex, suggesting strong and stable binding. researchgate.net |

Identification of Key Binding Pockets and Residue Interactions (e.g., Lipophilic Contacts, π-stacking)

Through computational modeling, specific amino acid residues within the ERα LBD that are critical for the binding of benzothiophene SERDs have been identified. These interactions are predominantly hydrophobic and electrostatic in nature.

Key residues that form the binding pocket and are crucial for the stability of the ligand-receptor complex include:

ARG394 and GLU353: These residues often form key hydrogen bonds with the ligand, anchoring it within the binding site.

PHE404 and ILE424: These amino acids are involved in significant hydrophobic and van der Waals interactions with the benzothiophene core and its side chains. researchgate.net

| Amino Acid Residue | Type of Interaction | Significance |

|---|---|---|

| ARG394 | Electrostatic/Hydrogen Bond | Crucial for ligand stability researchgate.net |

| GLU353 | Electrostatic/Hydrogen Bond | Crucial for ligand stability researchgate.net |

| PHE404 | Hydrophobic/van der Waals | Contributes to binding affinity researchgate.net |

| ILE424 | Hydrophobic/van der Waals | Contributes to ligand stability researchgate.net |

| MET421 | van der Waals | Involved in interactions with the side chain nih.gov |

| VAL418 | van der Waals | Involved in interactions with the side chain nih.gov |

Mechanisms of Target Protein Degradation (e.g., Estrogen Receptor Alpha Degradation)

Selective Estrogen Receptor Degraders function by binding to ERα and inducing its degradation through the cellular ubiquitin-proteasome system. nih.goviu.edu This mechanism is a key advantage over selective estrogen receptor modulators (SERMs) which only block the receptor's activity.

The binding of a SERD, such as those containing the benzothiophene scaffold, to the ERα LBD induces a conformational change in the receptor. This altered conformation is recognized by the cell's quality control machinery. Specifically, the E3 ubiquitin ligase complex is recruited, which then tags the ERα protein with a chain of ubiquitin molecules. iu.edumdpi.com This polyubiquitination marks the receptor for degradation by the 26S proteasome, a large protein complex that breaks down targeted proteins into smaller peptides. iu.edunih.gov

For unliganded ERα, the ubiquitin ligase CHIP (carboxyl terminus of Hsc70-interacting protein) can ubiquitinate it, leading to its degradation as a form of quality control. nih.gov However, ligand-induced degradation, such as that initiated by SERDs, is a distinct process that is central to their therapeutic effect. nih.gov The degradation of ERα reduces the total amount of the receptor in the cell, thereby effectively shutting down estrogen-mediated signaling pathways that drive the growth of hormone-receptor-positive cancer cells. nih.gov Studies have shown that for some SERDs, this degradation is a saturable process, yet it is fundamental to their potent antagonist activity. nih.gov

Computational and Chemoinformatics Approaches for the 3 Azetidin 3 Yloxy 1 Methylpyrrolidine Scaffold

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For the 3-(Azetidin-3-yloxy)-1-methylpyrrolidine scaffold, a QSAR study would involve the design and synthesis of a library of derivatives with varied substituents on both the azetidine (B1206935) and pyrrolidine (B122466) rings.

The process would involve calculating a range of molecular descriptors for each analog, which are numerical representations of their physicochemical properties. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. By employing statistical methods such as Multiple Linear Regression (MLR), a QSAR model can be developed to predict the inhibitory activity of new compounds before their synthesis, thereby guiding the design of more potent molecules. nih.gov The robustness and predictive power of the resulting model would be rigorously validated to ensure its reliability. researchgate.net

Table 1: Hypothetical Descriptors for a QSAR Study of 3-(Azetidin-3-yloxy)-1-methylpyrrolidine Derivatives

| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment | Modulating interactions with polar residues in a target binding site. |

| Steric | Molecular Volume | Determining the fit within the binding pocket; avoiding steric clashes. |

| Hydrophobic | LogP (Partition Coefficient) | Influencing membrane permeability and hydrophobic interactions with the target. |

| Topological | Wiener Index | Relating molecular branching to biological activity. |

Ligand-Based and Structure-Based Molecular Design Methodologies

Both ligand-based and structure-based design are cornerstone strategies in modern drug discovery. frontiersin.org The choice between them depends on the availability of structural information for the biological target.

Ligand-based approaches are utilized when the three-dimensional structure of the target receptor is unknown. These methods rely on the information derived from a set of known active ligands. medwinpublishers.com

Structure-based approaches are employed when the 3D structure of the target, typically a protein, has been determined, often through techniques like X-ray crystallography. biointerfaceresearch.com

Induced-Fit Docking (IFD) Techniques

Induced-Fit Docking (IFD) is a powerful structure-based design technique that accounts for the flexibility of both the ligand and the protein's active site upon binding. core.ac.uk This is a significant advancement over rigid docking methods, as it can provide a more accurate prediction of the true binding mode and affinity. nih.govcore.ac.uk

In the context of the 3-(Azetidin-3-yloxy)-1-methylpyrrolidine scaffold, an IFD study would simulate the binding process to a target receptor, for instance, a muscarinic or nicotinic acetylcholine (B1216132) receptor, which are known targets for similar scaffolds. nih.govmdpi.commdpi.com The simulation would allow for side-chain and backbone movements in the receptor's active site to accommodate the incoming ligand, leading to a refined and more realistic protein-ligand complex. The results, often presented as a docking score, help in prioritizing compounds for synthesis and biological testing. researchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a central technique in both ligand- and structure-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. medwinpublishers.combohrium.com

For the 3-(Azetidin-3-yloxy)-1-methylpyrrolidine scaffold, a pharmacophore model could be generated based on a set of known active analogs or from the ligand-receptor interactions observed in a crystal structure. nih.gov This model then serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features, potentially with different core structures (scaffold hopping). researchgate.netbohrium.com This approach is highly efficient in narrowing down vast compound libraries to a manageable number of promising candidates for further investigation. medwinpublishers.com

Table 2: Potential Pharmacophoric Features for a 3-(Azetidin-3-yloxy)-1-methylpyrrolidine-based Ligand

| Feature | Description | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor | The nitrogen atom in the 1-methylpyrrolidine (B122478) ring. | Forming a key hydrogen bond with a donor residue in the receptor. |

| Hydrogen Bond Donor/Acceptor | The oxygen atom of the ether linkage. | Participating in polar interactions within the binding site. |

| Positive Ionizable | The nitrogen atom in the azetidine ring (if protonated). | Engaging in ionic interactions with acidic residues like aspartate or glutamate. |

| Hydrophobic Center | The aliphatic rings of the scaffold. | Making van der Waals contacts with nonpolar pockets of the target. |

Predictive Computational Models for Ligand Assessment

To further refine the selection of potential drug candidates, various predictive computational models can be employed to assess their properties and activities. These models often utilize machine learning and other advanced algorithms to analyze complex datasets.

Self-Organizing Maps (SOMs)

A Self-Organizing Map (SOM), also known as a Kohonen network, is an unsupervised machine learning technique used for clustering and visualizing high-dimensional data in a lower-dimensional, typically two-dimensional, map. researchgate.netnih.gov In drug discovery, SOMs can be used to analyze the chemical space of a compound library, including derivatives of the 3-(Azetidin-3-yloxy)-1-methylpyrrolidine scaffold. nih.gov

By training a SOM with a set of compounds described by their molecular descriptors, the algorithm organizes them on the map so that structurally similar molecules are placed close to each other. nih.gov This allows for the visualization of structure-activity relationships, identification of activity cliffs (where small structural changes lead to large changes in activity), and the design of focused libraries for screening. nih.govresearchgate.net

Genetic Functional Activity (GFA) Algorithms

While specific applications of Genetic Functional Activity (GFA) algorithms to the target scaffold are not documented, this method represents another powerful QSAR technique. GFA algorithms build predictive models by combining elements of genetic algorithms with regression analysis. They can be particularly useful for selecting the most relevant molecular descriptors from a large pool to build more robust and predictive QSAR models. This approach could be theoretically applied to a dataset of 3-(Azetidin-3-yloxy)-1-methylpyrrolidine derivatives to develop highly predictive models of their biological activity.

Applications of 3 Azetidin 3 Yloxy 1 Methylpyrrolidine Derivatives As Chemical Probes and Scaffold Exploration

Design and Synthesis of Analogs as Chemical Tools

The development of analogs of a parent compound like 3-(azetidin-3-yloxy)-1-methylpyrrolidine is a cornerstone of chemical biology. By systematically modifying the core structure, chemists can create chemical tools designed to investigate biological targets with high precision. These tools are essential for understanding the molecular pharmacology of receptors, including their localization, trafficking, and interactions.

To visualize and study receptor dynamics in living cells, derivatives of the 3-(azetidin-3-yloxy)-1-methylpyrrolidine scaffold can be synthetically modified to include reporter groups, thereby creating chemical probes. A common strategy is the design of fluorescent ligands, which involves conjugating the core pharmacophore to a fluorophore.

The design process for such a probe is meticulous. It begins with computational modeling and molecular docking to identify positions on the ligand where a linker and a fluorophore can be attached without disrupting the key interactions with the receptor's binding pocket nih.gov. For muscarinic receptors, a potential target class for this scaffold, this ensures that the probe retains high affinity and selectivity nih.gov.

A typical synthetic route would involve preparing a derivative of the parent compound with a reactive functional group (e.g., an amine or carboxylic acid) at the end of a flexible linker. This functionalized ligand is then coupled to a fluorophore, such as Oregon Green 488 or a BODIPY dye acs.orgresearchgate.net. These fluorescent probes enable the use of advanced imaging techniques like two-photon microscopy and stimulated emission depletion (STED) nanoscopy to study receptor pharmacology at the molecular level in real-time nih.govnih.gov. These tools are invaluable for quantifying receptor numbers and observing their behavior on the cell membrane springernature.com.

Scaffold Diversity and Bioisosteric Replacement Strategies

Bioisosteric replacement is a fundamental strategy in drug design used to modify a molecule's properties while retaining its desired biological activity. This involves substituting one atom or group of atoms with another that has similar physical or chemical characteristics baranlab.org. For the 3-(azetidin-3-yloxy)-1-methylpyrrolidine scaffold, this approach allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties by systematically replacing the azetidine (B1206935) or pyrrolidine (B122466) rings with other heterocyclic systems.

The azetidine and pyrrolidine rings can be replaced with other common saturated heterocycles like piperidine and morpholine to modulate properties such as basicity, polarity, solubility, and spatial arrangement. researchgate.net. Azetidine itself can be considered a bioisostere for larger rings like piperidine, offering a different conformational profile nih.govresearchgate.net. Similarly, spirocyclic systems containing azetidine have been developed as three-dimensional bioisosteres of piperazine and morpholine tcichemicals.com. The choice of bioisostere depends on the desired outcome, whether it is to improve metabolic stability, alter receptor selectivity, or explore new intellectual property space.

Interactive Table 1: Physicochemical Properties of Common Heterocyclic Bioisosteres

| Heterocycle | Ring Size | pKa (of conjugate acid) | Typical Lipophilicity (cLogP) | Key Structural Features |

|---|---|---|---|---|

| Azetidine | 4 | ~10.7 | Low | Strained, rigid, compact 3D structure |

| Pyrrolidine | 5 | ~11.3 | Low-Moderate | Flexible (puckered), good 3D shape |

| Piperidine | 6 | ~11.1 | Moderate | Flexible (chair/boat), common in drugs |

Swapping one heterocyclic ring for another can have a profound impact on a ligand's binding affinity and selectivity for different receptor subtypes. A subtle change in ring size, pucker, or the introduction of a heteroatom alters the three-dimensional shape and electrostatic profile of the molecule. This, in turn, changes how the ligand fits into the binding pocket and which specific amino acid residues it interacts with.

Structure-activity relationship (SAR) studies on ligands for muscarinic receptors demonstrate this principle effectively. For instance, modifying the core scaffold of a muscarinic antagonist can dramatically shift its preference from one receptor subtype to another (e.g., M2 vs. M1 or M4) nih.govnih.gov. A hypothetical SAR study based on the 3-(azetidin-3-yloxy)-1-methylpyrrolidine scaffold could yield results showing how replacing the azetidine with a piperidine ring or the pyrrolidine with a morpholine ring alters the binding profile across the five muscarinic receptor subtypes (M1-M5). Such changes are critical for developing drugs with improved efficacy and reduced side effects.

Interactive Table 2: Representative Data on the Impact of Bioisosteric Swaps on Muscarinic Receptor Selectivity

| Compound ID | Modification from Parent Scaffold | M1 (Ki, nM) | M2 (Ki, nM) | M4 (Ki, nM) | M2/M1 Selectivity |

|---|---|---|---|---|---|

| Parent | 3-(Azetidin-3-yloxy)-1-methylpyrrolidine | 25 | 5 | 15 | 0.2 |

| Analog 1 | Azetidine → Piperidine | 40 | 50 | 30 | 1.25 |

| Analog 2 | Pyrrolidine → Morpholine | 150 | 80 | 100 | 0.53 |

| Analog 3 | Pyrrolidine → Piperidine | 35 | 10 | 20 | 0.28 |

Note: Data are representative and for illustrative purposes.

Role of Azetidine and Pyrrolidine in Novel Drug Discovery Scaffolds

Both azetidine and pyrrolidine are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds and their favorable properties for drug design.

The azetidine ring, as the smallest saturated nitrogen-containing heterocycle with reasonable stability, is of growing interest enamine.net. Its inherent ring strain of approximately 25 kcal/mol imparts significant molecular rigidity researchgate.net. This conformational constraint can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity enamine.net. Furthermore, incorporating an azetidine ring can improve metabolic stability, enhance aqueous solubility, and increase the fraction of sp³-hybridized carbons (Fsp³), a property often correlated with success in clinical development researchgate.netresearchgate.net. Several approved drugs feature the azetidine core, highlighting its utility researchgate.netnih.gov.

The pyrrolidine ring is a five-membered heterocycle that is ubiquitous in nature and pharmacology, forming the core of many alkaloids and FDA-approved drugs researchgate.netfrontiersin.org. A key feature of the pyrrolidine ring is its non-planar, puckered nature, a phenomenon known as "pseudorotation," which allows it to present substituents in well-defined three-dimensional vectors nih.govnih.gov. This property is highly advantageous for exploring the pharmacophore space and achieving optimal interactions with biological targets researchgate.netnih.gov. The stereochemistry of substituents on the pyrrolidine ring is often critical, with different stereoisomers exhibiting vastly different biological profiles nih.gov. Its versatility and proven track record make it a foundational scaffold in the design of novel therapeutics, especially for central nervous system disorders nih.gov.

Future Directions and Emerging Research Avenues for 3 Azetidin 3 Yloxy 1 Methylpyrrolidine Research

Advanced Synthetic Methodologies for Enantiopure Analogues

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. Consequently, the development of advanced synthetic methodologies to produce enantiomerically pure analogues of 3-(azetidin-3-yloxy)-1-methylpyrrolidine is a critical area of future research. Current strategies often involve the synthesis of individual chiral building blocks, such as chiral 3-azetidinol and protected 1-methylpyrrolidin-3-ol, followed by their coupling.

Future approaches will likely focus on the development of highly stereoselective and efficient one-pot or tandem reactions to construct the core scaffold with precise control over the stereochemistry. This could involve the use of novel chiral catalysts, including transition metal complexes and organocatalysts, to facilitate asymmetric etherification reactions. Furthermore, enzymatic resolutions and other biocatalytic methods may offer greener and more efficient alternatives for obtaining single enantiomers. The development of robust analytical techniques for the separation and characterization of these enantiopure compounds will also be crucial. nih.govrsc.org

Table 1: Potential Advanced Synthetic Strategies

| Methodology | Description | Potential Advantages |

|---|---|---|

| Asymmetric Catalysis | Use of chiral catalysts (metal-based or organocatalysts) to direct the formation of a specific enantiomer. | High enantioselectivity, catalytic nature reduces waste. |

| Biocatalysis/Enzymatic Resolution | Utilization of enzymes to selectively react with one enantiomer, allowing for separation. | High specificity, mild reaction conditions, environmentally friendly. |

| Chiral Pool Synthesis | Starting from readily available enantiopure natural products to build the desired scaffold. | Access to specific stereoisomers, well-established starting materials. |

| Supercritical Fluid Chromatography (SFC) | A chromatographic technique using a supercritical fluid as the mobile phase for chiral separations on a preparative scale. | Faster separations, reduced solvent consumption compared to traditional HPLC. |

Integration of Artificial Intelligence and Machine Learning in Scaffold Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel analogues based on the 3-(azetidin-3-yloxy)-1-methylpyrrolidine scaffold. nih.govajol.info These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex structure-activity relationships (SAR) that may not be apparent through traditional medicinal chemistry approaches. nih.govsebastianraschka.com

Generative AI models can be employed for the de novo design of novel molecules with desired pharmacological properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles. nih.gov By learning from existing data on muscarinic receptor ligands, these models can propose new chemical entities that retain the core azetidin-yloxy-pyrrolidine scaffold but feature optimized substitutions. ajol.info Furthermore, predictive ML models can be used to screen virtual libraries of compounds for their likely activity at specific receptor subtypes, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. nih.govsebastianraschka.com

Table 2: Applications of AI/ML in Scaffold Design

| AI/ML Application | Description | Impact on Drug Discovery |

|---|---|---|

| Generative Models | Algorithms that create new chemical structures based on learned patterns from existing data. | De novo design of novel compounds with optimized properties. |

| Predictive Modeling (QSAR) | Quantitative Structure-Activity Relationship models that predict the biological activity of a molecule based on its chemical structure. | Virtual screening of large compound libraries, prioritization of synthetic targets. |

| Pharmacophore Modeling | Identification of the essential 3D arrangement of functional groups required for biological activity. | Guiding the design of new molecules with improved receptor fit. |

| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of drug candidates. | Early identification of compounds with poor pharmacokinetic profiles, reducing late-stage attrition. |

Exploration of Novel Receptor Targets and Mechanistic Insights for 3-(Azetidin-3-yloxy)-1-methylpyrrolidine Derivatives

While derivatives of 3-(azetidin-3-yloxy)-1-methylpyrrolidine have shown promise as muscarinic M1 and M4 receptor agonists, a significant future direction involves exploring their potential activity at other receptor targets. nih.gov The unique three-dimensional shape and electronic properties of this scaffold may allow for interactions with a broader range of G-protein coupled receptors (GPCRs) or even other protein families implicated in neurological diseases.

Computational methods, such as inverse docking and pharmacophore screening, can be utilized to predict potential off-target interactions. nih.gov Experimental validation of these predictions through comprehensive binding and functional assays will be essential. A deeper understanding of the molecular mechanisms of action for existing derivatives is also crucial. This includes elucidating the specific binding modes at M1 and M4 receptors through structural biology techniques like X-ray crystallography or cryo-electron microscopy. researchgate.netmonash.edu Such structural insights can reveal key interactions that govern potency and selectivity, thereby informing the design of next-generation analogues with fine-tuned pharmacological profiles. researchgate.netmonash.edu

Development of Multi-Targeting Ligands Based on the Scaffold

The complexity of many neurological disorders, which often involve multiple pathological pathways, has spurred interest in the development of multi-targeting ligands. nih.gov The 3-(azetidin-3-yloxy)-1-methylpyrrolidine scaffold, with its inherent modularity, provides an excellent starting point for the design of such polypharmacological agents.

Q & A

Q. What are the common synthetic routes for preparing 3-(Azetidin-3-yloxy)-1-methylpyrrolidine, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the azetidine ring. A nucleophilic substitution reaction between a hydroxyl-containing azetidine derivative and a halogenated pyrrolidine is common. For example, coupling 3-hydroxyazetidine with 1-methylpyrrolidine-3-yl halide in the presence of a base (e.g., triethylamine) under inert conditions can yield the target compound. Solvent choice (e.g., dichloromethane or ethanol) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis or dimerization .

Q. How can researchers confirm the structural integrity of 3-(Azetidin-3-yloxy)-1-methylpyrrolidine post-synthesis?

- Methodology : Analytical characterization should include:

- NMR spectroscopy (¹H/¹³C) to verify connectivity of the azetidine and pyrrolidine rings.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight.

- HPLC with UV/RI detection to assess purity (>95% is ideal for biological assays).

Discrepancies in spectral data (e.g., unexpected peaks in NMR) may indicate residual solvents or unreacted intermediates, necessitating column chromatography or recrystallization for purification .

Q. What safety precautions are essential when handling 3-(Azetidin-3-yloxy)-1-methylpyrrolidine in the lab?

- Methodology : Use fume hoods and personal protective equipment (gloves, lab coat) due to potential respiratory and dermal toxicity. Avoid inhalation/ingestion; if exposed, rinse thoroughly and consult medical guidance. Store under nitrogen at –20°C to prevent degradation. Safety protocols from structurally similar azetidine derivatives recommend strict adherence to hazard communication standards (e.g., GHS) .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the coupling of azetidine and pyrrolidine derivatives?

- Methodology :

- Coupling reagents : Use carbodiimides (e.g., EDC) or phosphonium salts (e.g., BOP) to activate intermediates and reduce unwanted nucleophilic attacks.

- Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 30 minutes vs. 24 hours) and minimizes byproduct formation.

- Protecting groups : Temporarily block reactive sites on azetidine (e.g., tert-butyldimethylsilyl ethers) to direct regioselectivity .

Q. How does the introduction of electron-withdrawing/donating groups on the azetidine ring affect the compound’s bioactivity?

- Methodology :

- Electron-withdrawing groups (e.g., sulfonyl) : Increase metabolic stability but may reduce binding affinity to target receptors (e.g., GPCRs).

- Electron-donating groups (e.g., methoxy) : Enhance solubility and modulate π-π interactions in enzyme active sites.

Comparative studies on analogs like 1-(3-fluoro-4-methoxybenzoyl)azetidine suggest that substituent polarity correlates with pharmacokinetic properties (e.g., logP) and target engagement .

Q. When encountering contradictory data in receptor binding assays, what methodological approaches ensure accurate interpretation?

- Methodology :

- Orthogonal assays : Validate results using both radioligand binding (e.g., ³H-labeled competitors) and functional assays (e.g., cAMP accumulation).

- Concentration-response curves : Test across a wide range (nM–μM) to rule out non-specific binding at high concentrations.

- Control experiments : Include known agonists/antagonists to confirm assay validity. For example, discrepancies in Ki values may arise from differences in membrane preparation or buffer ionic strength .

Q. How can computational modeling guide the optimization of 3-(Azetidin-3-yloxy)-1-methylpyrrolidine for CNS penetration?

- Methodology :

- Molecular dynamics simulations : Predict blood-brain barrier (BBB) permeability by calculating partition coefficients (logBB) and polar surface area (PSA < 70 Ų is favorable).

- Docking studies : Identify key interactions (e.g., hydrogen bonds with serotonin transporters) using crystal structures of homologous proteins.

- ADMET profiling : Use tools like SwissADME to optimize lipophilicity (clogP 2–3) and minimize P-glycoprotein efflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.